3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane

Monoamine Transporter Structure-Activity Relationship Medicinal Chemistry

SAR studies on monoamine transporters demand regiospecifically pure tropane analogs for reproducible binding data. This meta-chloro, 3-fluoro aryl-tropane scaffold enables precise modulation of DAT/SERT/NET selectivity profiles. • ≥95% purity free base (CAS 1565374-73-3) & HCl salt (CAS 1803606-53-2) • Free N-H handle for rapid diversification into compound libraries • Key intermediate for mu opioid receptor antagonist programs • Suited for FBDD campaigns & halogen-bonding computational studies.

Molecular Formula C13H15ClFN
Molecular Weight 239.71 g/mol
Cat. No. B13253237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane
Molecular FormulaC13H15ClFN
Molecular Weight239.71 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2)(C3=CC(=CC=C3)Cl)F
InChIInChI=1S/C13H15ClFN/c14-10-3-1-2-9(6-10)13(15)7-11-4-5-12(8-13)16-11/h1-3,6,11-12,16H,4-5,7-8H2
InChIKeySCDOLSIJEFEUAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane Overview


3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane (CAS: 1565374-73-3, free base; 1803606-53-2, HCl salt) is a synthetic, fluorinated aryl-tropane derivative characterized by a rigid 8-azabicyclo[3.2.1]octane core , . This compound serves as a versatile research intermediate and building block within medicinal chemistry, particularly for structure-activity relationship (SAR) studies on monoamine neurotransmitter transporters (DAT, SERT, NET) and as a precursor to mu opioid receptor antagonists [1], [2]. Its molecular formula is C13H15ClFN with a molecular weight of 239.71 g/mol, and it is commercially available with a typical purity of ≥95% , .

Scaffold
Rigid 8-azabicyclo[3.2.1]octane core for monoamine transporter studies
Substitution
3-Fluoro and meta-chloro groups enable electronic and steric SAR exploration
Workflow
DAT/SERT/NET probe synthesis and mu opioid receptor antagonist precursor research
Form
Commercial research intermediate, free base and HCl salt forms available

3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane: Why Generic Analogs Fail


Generic substitution fails for 3-(3-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane because minor structural modifications on the tropane scaffold lead to drastic shifts in transporter selectivity and binding affinity profiles [1]. The specific regioisomeric placement of the chlorine atom (meta vs. ortho or para) and the presence of the 3-fluoro substituent are not interchangeable; they critically modulate the compound's physicochemical properties, metabolic stability, and its suitability as a precursor for generating libraries of monoamine reuptake inhibitors [2]. Directly swapping this compound for a non-fluorinated or regioisomeric analog would invalidate SAR studies and risk reproducibility in pharmacological assays [3].

Regioisomeric Analogs
2- or 4-chlorophenyl isomers may shift electronic topology and transporter SAR interpretation
Non-fluorinated Variants
Lack of 3-fluoro substitution may alter metabolic stability context and hydrogen bonding capacity
Flexible Scaffolds
Piperidine or acyclic amine alternatives may reduce conformational rigidity and binding selectivity

3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane Differentiation Guide


Meta-Chloro Substitution Electronic and Steric Profile

The 3-(3-chlorophenyl) regioisomer offers a unique electronic distribution and steric environment compared to its 2-chlorophenyl and 4-chlorophenyl analogs. In the context of 3-aryl-tropane SAR, the position of the chlorine substituent on the phenyl ring critically influences the dihedral angle and binding interactions at monoamine transporters [1]. While the 2-chlorophenyl isomer (CAS: 1564544-16-6) and 4-chlorophenyl isomer (CAS: 1566514-49-5) are also commercially available, the electronic nature of the meta-chloro substituent alters the overall molecular topology, which is essential for mapping binding pocket requirements .

Regioisomeric Identity
Context-dependent
3-(3-chlorophenyl) vs 2- and 4-chlorophenyl isomers; identical MW, distinct Hammett and steric parameters
Supports SAR reproducibility through precise regiochemical control
Electronic distribution and dihedral angle differ across substitution patterns
Monoamine Transporter Structure-Activity Relationship Medicinal Chemistry

Metabolic Stability via 3-Fluoro Substitution

The presence of the fluorine atom at the 3-position is a key differentiator from the non-fluorinated 3-(3-chlorophenyl)-8-azabicyclo[3.2.1]octane backbone. The carbon-fluorine bond increases the oxidative metabolic stability of the scaffold, a well-established class-level effect for fluorinated tropane derivatives [1]. Additionally, the fluorine atom serves as a potential hydrogen bond acceptor and can influence the basicity of the proximal amine, directly impacting the compound's drug-likeness and pharmacokinetic profile [2]. This feature is critical for researchers who require a metabolically robust building block for in vivo candidate generation.

Fluorine Metabolic Shield
Class-level
MW +18 Da, increased logP vs non-fluorinated analog
May support enhanced metabolic stability in lead optimization
Class-level inference from fluorinated tropane series
Drug Metabolism Pharmacokinetics Fluorine Chemistry

Stereoselective Binding via Rigid Tropane Scaffold

The 8-azabicyclo[3.2.1]octane (tropane) core imposes a rigid, boat-like conformation that is essential for achieving high affinity and selectivity for monoamine transporters (DAT, SERT, NET) [1]. In direct comparison to flexible piperidine or non-bicyclic amines, the fixed geometry of the tropane ring system significantly reduces the entropy penalty upon binding and enhances molecular recognition [2]. The 3-(3-chlorophenyl)-3-fluoro substitution pattern further locks the exo/endo stereochemistry, providing a single, well-defined topological isomer for drug design.

Tropane Rigidity
Class-level
Reported sub-nanomolar Ki (0.1 nM SERT) and >100-fold DAT selectivity for derived analog 13b (Davies 1996)
Supports entropically favorable binding context for transporter ligands
Rat brain membrane binding assay data; class-level scaffold advantage
Conformational Analysis Binding Selectivity Neurotransmitter Transporter

Dual Halogen Orthogonal Derivatization Handles

The compound uniquely possesses both an aromatic chlorine (on the phenyl ring) and an aliphatic fluorine (on the bicyclic core). The aryl chloride can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the aliphatic fluoride is relatively inert and maintains its role as a metabolically stable mimic of a hydroxyl or hydrogen atom [1]. This orthogonal reactivity allows for selective, sequential derivatization without protecting group manipulations, a feature not available in non-halogenated or mono-halogenated tropane precursors .

Dual Halogen Reactivity
Context-dependent
Aryl Cl (cross-coupling competent) and alkyl F (metabolically inert) vs mono-halogen analogs
Supports library diversification from a single intermediate
Orthogonal handles reduce need for protecting group strategies
Synthetic Chemistry Cross-Coupling Building Block

Precursor to Mu Opioid Receptor Antagonists

The 8-azabicyclo[3.2.1]octane core with a 3-aryl substituent is a key pharmacophoric element in the Theravance Biopharma patent series for mu opioid receptor (MOR) antagonists [1]. The specific 3-(3-chlorophenyl)-3-fluoro substitution profile can be used to generate intermediates that, upon N-functionalization, yield potent MOR antagonists designed to treat opioid-induced bowel dysfunction (OBD) [2]. This class of compounds is structurally distinct from morphinan-based antagonists (e.g., naloxone), offering potential peripheral selectivity and reduced central nervous system penetration [1].

MOR Antagonist Precursor
Reported
Core intermediate for patented 8-azabicyclo[3.2.1]octane mu opioid receptor antagonists vs morphinan class
Supports research into non-morphinan opioid receptor antagonist pharmacology
Patent-exemplified synthetic transformations; IP landscape context
Opioid Receptor Antagonist Analgesia Gastrointestinal

3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane Applications


DAT/SERT/NET SAR Probe Synthesis

As demonstrated by the Davies 1996 series and subsequent work, the 3-aryl-8-azabicyclo[3.2.1]octane scaffold is fundamental for achieving high affinity and selectivity at monoamine transporters [1]. Procuring the specific 3-(3-chlorophenyl)-3-fluoro analog enables medicinal chemists to explore the impact of electron-withdrawing meta-substitution and fluorine-induced conformational effects on transporter binding kinetics. The free N-H position is primed for rapid diversification into targeted compound libraries [2].

Peripherally-Restricted Mu Opioid Receptor Antagonists

The compound serves as a core intermediate for synthesizing patented 8-azabicyclo[3.2.1]octane mu opioid receptor antagonists, which are under investigation for treating opioid-induced bowel dysfunction without compromising central analgesia [3]. Its procurement directly supports research into non-morphinan antagonist pharmacophores, a field of high therapeutic relevance [4].

Halogen Bonding & Metabolic Shielding Probe

The unique pairing of an aromatic chlorine and an aliphatic fluorine within a rigid bicyclic framework makes this compound an excellent probe for studying halogen bonding interactions in biological systems and the metabolic shielding effect of fluorine [5]. This is particularly relevant for academic groups focused on physical organic chemistry and computational chemistry models of drug-receptor interactions.

Fragment-Based Drug Discovery Intermediate

Due to its dual orthogonal reactive handles and a privileged CNS-tropane scaffold, this compound is ideally suited as a fragment core or initial hit for FBDD campaigns. Its commercial availability at ≥95% purity ensures that it can be incorporated into high-throughput parallel synthesis workflows to generate diverse screening libraries targeting neurological or psychiatric disorders .

Application
Selection Property
Validation Focus
Monoamine transporter SAR probe synthesis
Regioisomeric purity and scaffold rigidity
Transporter binding selectivity and SAR reproducibility
Mu opioid receptor antagonist research
Core scaffold alignment with patented pharmacophore
MOR binding and functional antagonism in vitro
Halogen bonding and metabolic shielding studies
Orthogonal Cl/F reactivity and conformational constraint
Physicochemical property modeling and metabolic stability assays
Fragment-based library synthesis
Dual derivatization handles and CNS-tropane privileged structure
Parallel synthesis compatibility and hit expansion
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